5-Tert-butyl-2-(dimethylamino)phenol

Description

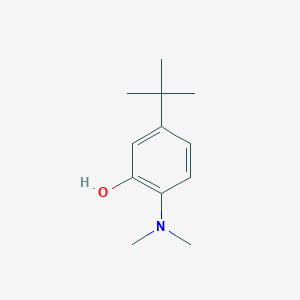

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

5-tert-butyl-2-(dimethylamino)phenol |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)9-6-7-10(13(4)5)11(14)8-9/h6-8,14H,1-5H3 |

InChI Key |

XPAZHVSEDFAYNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N(C)C)O |

Origin of Product |

United States |

The Broader Context of Substituted Phenols in Organic Chemistry

Substituted phenols are a cornerstone of organic chemistry, serving as versatile intermediates and foundational structures for a vast array of more complex molecules. mdpi.com Phenol (B47542), characterized by a hydroxyl (-OH) group attached to an aromatic ring, can be functionalized with various substituent groups, which profoundly alters its chemical and physical properties. mdpi.com The type, position, and number of these substituents dictate the molecule's reactivity, acidity, and potential applications.

The large tert-butyl group, for example, introduces significant steric hindrance, which can protect the hydroxyl group from rapid oxidation and influence the regioselectivity of subsequent reactions. mdpi.com This characteristic is pivotal in the design of antioxidants and stabilizers for materials like polymers and lubricants. researchgate.net Furthermore, the tert-butyl group is electron-donating through an inductive effect, which enhances the electron density on the aromatic ring. mdpi.com These phenols are critical starting materials in the industrial synthesis of agrochemicals, pharmaceuticals, and polymers. nih.gov

Significance of Phenol Derivatives with Amino Substituents in Chemical Sciences

The introduction of an amino group (-NH2) or a substituted amino group onto a phenol (B47542) ring gives rise to aminophenols, a class of compounds with significant commercial and scientific importance. researchgate.net These molecules are amphoteric, capable of acting as weak acids (due to the phenolic hydroxyl group) or weak bases (due to the amino group). researchgate.net This dual reactivity makes them highly versatile precursors in organic synthesis. researchgate.net

Aminophenols are crucial intermediates in the manufacturing of a wide range of products, including dyes, photographic developers, and pharmaceuticals. researchgate.netkajay-remedies.com For instance, 4-aminophenol (B1666318) is a key precursor in the large-scale industrial synthesis of the common analgesic and antipyretic drug, paracetamol. kajay-remedies.com The chemical reactivity of aminophenols allows for a variety of transformations, including alkylation, acylation, and cyclization reactions, making them valuable building blocks for complex heterocyclic systems. researchgate.netrsc.org Research into aminophenol derivatives continues to yield compounds with interesting biological activities, including potential antiproliferative effects. nih.gov

Rationale for Investigating 5 Tert Butyl 2 Dimethylamino Phenol and Analogous Architectures

The specific substitution pattern of 5-Tert-butyl-2-(dimethylamino)phenol provides a compelling rationale for its investigation. The molecule combines the features of a hindered phenol (B47542) with those of an electron-rich aromatic amine, suggesting a unique profile of reactivity and potential utility.

Antioxidant Potential : The presence of a bulky tert-butyl group confers steric hindrance around the phenolic ring. This feature is characteristic of hindered phenolic antioxidants, which function by scavenging free radicals. The tert-butyl group enhances the stability of the resulting phenoxy radical, making the compound an effective antioxidant. mdpi.com The dimethylamino group, being electron-donating, further increases the electron density of the ring, which can enhance this radical-scavenging ability.

Synthetic Utility : The dimethylamino group ortho to the hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, potentially allowing for regioselective functionalization of the aromatic ring. Furthermore, the molecule can serve as a precursor for more complex structures, such as ligands for catalysis or building blocks for pharmacologically active molecules. nih.gov

Comparison with Analogues : The rationale for studying this compound is strengthened by examining well-known analogues. For instance, 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is a widely used hindered phenolic antioxidant known as a Mannich base. researchgate.net It is synthesized from 2,6-di-tert-butylphenol (B90309), formaldehyde (B43269), and dimethylamine (B145610) and is used to stabilize polymers, lubricants, and petroleum products against oxidative degradation. researchgate.net The structural similarities suggest that this compound could exhibit comparable, albeit distinct, stabilizing properties.

| Property | This compound | 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol |

|---|---|---|

| Molecular Formula | C12H19NO | C17H29NO |

| Molecular Weight | 193.29 g/mol | 263.42 g/mol |

| Key Structural Features | One tert-butyl group; ortho-dimethylamino group | Two tert-butyl groups flanking -OH; para-dimethylaminomethyl group |

| Primary Application Class | Predicted: Antioxidant, Synthetic Intermediate | Established: Hindered Phenolic Antioxidant, Stabilizer |

Coordination Chemistry of 5 Tert Butyl 2 Dimethylamino Phenol As a Ligand

Rational Design Principles for Aminophenolic Ligand Scaffolds

The design of aminophenolic ligands, such as 5-Tert-butyl-2-(dimethylamino)phenol, is a strategic process in coordination chemistry aimed at creating metal complexes with specific properties and functions. The utility of these ligands spans numerous applications, including homogeneous catalysis and small molecule activation. derpharmachemica.comderpharmachemica.com The core principle lies in the synergy between a metal center and the coordinating ligand, which is achieved through strong electronic coupling and metal-ligand covalency. derpharmachemica.com

Key design considerations for aminophenolic scaffolds include:

Steric Hindrance: The incorporation of bulky groups, like the tert-butyl group in this compound, provides steric protection to the metal center. This can prevent unwanted side reactions, stabilize reactive intermediates, and influence the coordination geometry of the final complex.

Electronic Tuning: The electronic properties of the ligand can be modified by altering substituents on the aromatic ring. The dimethylamino group is an electron-donating group, which increases the electron density on the metal center, influencing its redox properties and reactivity. The ability to tune these properties is crucial for applications in catalysis and materials science. umsl.edu

Redox Activity: A pivotal feature of o-aminophenol-based ligands is their "redox non-innocence". derpharmachemica.comderpharmachemica.com This means the ligand can actively participate in redox processes, existing in multiple, stable oxidation states. These ligands can span levels from a dianionic o-amidophenolate (LAP)²⁻ to a monoanionic π-radical o-iminosemiquinonate (LISQ)•⁻, and a neutral o-iminoquinone (LIBQ)⁰ form. derpharmachemica.comderpharmachemica.com This ability to store and transfer electrons makes them highly valuable in designing catalysts for multi-electron reactions. derpharmachemica.com

The strategic combination of these design elements allows for the creation of multifunctional ligands that can form stable and reactive metal complexes for a variety of applications. derpharmachemica.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound or its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netsemanticscholar.org The synthesis is often straightforward, for example, refluxing a methanolic solution of the ligand with a metal salt like copper(II) sulfate (B86663) or cobalt(II) sulfate. researchgate.net

Characterization of the resulting complexes is performed using a suite of analytical techniques:

X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov

Spectroscopic Methods:

FT-IR Spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C-N and O-H bonds. ugm.ac.id

UV-Vis Spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the metal center. ugm.ac.idajrconline.org

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic properties of the complexes, which can confirm the oxidation state of the metal ion and provide insight into the electronic structure. ugm.ac.idresearchgate.net

Coordination Modes and Geometries with Various Metal Centers

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen of the dimethylamino group and the oxygen of the deprotonated phenolic group. This N,O-coordination forms a stable chelate ring.

The coordination of this ligand has been studied with a variety of metal centers, leading to different geometries:

d-block Metals:

Copper(II): Complexes with Cu(II) often exhibit a square planar geometry. For instance, the related complex [Cu(4-aminophenol)4]SO4 was proposed to have a square planar structure. researchgate.netugm.ac.id

Cobalt(II): Cobalt(II) complexes with aminophenol-type ligands can adopt octahedral geometries. An example is the complex [Co(4-aminophenol)4(H2O)2]SO4·5H2O, which is suggested to be octahedral. researchgate.netugm.ac.id Four-coordinate Co(II) complexes with related ligands have also been shown to adopt a square-planar geometry with an S=1/2 ground state. nih.gov

Main Group Metals: The flexibility of aminophenolic ligands also allows for coordination with main group elements. While specific structural data for this compound with Li, Zn, Al, and Mg are not detailed in the provided context, the general principles of coordination chemistry suggest that stable complexes can be formed. For example, zinc, a d-block metal often considered alongside main group metals, readily forms complexes with aminophenol-based ligands. derpharmachemica.com The coordination geometries would be dictated by the size and preferred coordination number of the specific metal ion, with tetrahedral and octahedral geometries being common.

The table below summarizes common coordination geometries observed for metal complexes with aminophenol-type ligands.

| Metal Center | Typical Coordination Number | Common Geometry |

| Cu(II) | 4 | Square Planar |

| Co(II) | 4, 6 | Square Planar, Octahedral |

| Ni(II) | 4 | Square Planar |

| Mn(II) | 6 | Octahedral |

| Zn(II) | 4 | Tetrahedral |

Investigation of Metal-Ligand Bonding Parameters and Electronic Configurations

The metal-ligand bonding in complexes of this compound is significantly influenced by the redox-active nature of the aminophenol scaffold. derpharmachemica.com The ligand is considered "non-innocent," meaning the assignment of formal oxidation states to the metal and the ligand can be ambiguous. nih.gov The ligand can exist in different redox forms, which directly impacts the electronic configuration of the entire complex.

For example, in a cobalt complex, the ligand might exist as a dianionic aminophenolate, leading to a Co(III) center, or as a radical monoanionic iminosemiquinonate, resulting in a Co(II) center. nih.gov This ambiguity is a key feature of these systems. The true electronic structure is often a delocalized state that can only be accurately described through a combination of experimental techniques and theoretical calculations. nih.gov

Experimental methods used to probe these electronic structures include:

EPR Spectroscopy: To study paramagnetic species and determine the location of unpaired electrons (on the metal or the ligand). nih.gov

Cyclic Voltammetry: To investigate the redox behavior of the complex and access different oxidation states. nih.gov

These studies reveal a strong electronic coupling between the metal and the ligand, where both components share the redox burden, a crucial aspect for their use in catalysis. derpharmachemica.com

Formation of Mono- and Multinuclear Complexes

The aminophenol ligand framework can be incorporated into both mononuclear and multinuclear complexes, depending on the ligand design and the reaction conditions. nih.govnih.gov

Mononuclear Complexes: In the simplest case, one or more ligands coordinate to a single metal center. nih.gov Many aminophenol complexes, such as [Mn(L)Cl]Cl and [Co(L)2], are mononuclear, featuring a central metal ion surrounded by the ligands. nih.govnih.gov The steric bulk of the tert-butyl group in this compound would favor the formation of mononuclear species by preventing the close approach of multiple metal centers.

Multinuclear Complexes: More complex ligands, often those with additional donor atoms or bridging functionalities, can facilitate the formation of di- or multinuclear structures. nih.gov For example, ligands can be designed with bridging groups that link two or more metal centers. Carboxylate groups are often used for this purpose. nih.gov While this compound itself is not inherently designed as a bridging ligand, multinuclear assemblies can still be formed through other interactions, such as the bridging of ancillary ligands or through supramolecular interactions. The assembly of multinuclear copper(II) complexes, for instance, is well-documented and often leads to interesting magnetic and electronic properties. nih.gov

Supramolecular Architectures Directed by Metal-Ligand Interactions

Beyond the formation of discrete mono- or multinuclear molecules, metal complexes of aminophenolic ligands can act as building blocks for larger, ordered supramolecular architectures. nih.govencyclopedia.pub These assemblies are formed and held together by a combination of directional coordination bonds and weaker non-covalent interactions. nih.govencyclopedia.pub

The key interactions that direct the self-assembly of these architectures include:

Coordination Bonds: The primary interaction involves the bond between the metal ion and the ligand, which sets the initial geometry of the building blocks. nih.gov

Hydrogen Bonding: The presence of N-H or O-H groups in related ligand systems can lead to strong and directional hydrogen bonds, linking individual complex units into larger structures, such as dimers or extended networks. nih.gov

π-π Stacking: The aromatic rings of the phenol (B47542) groups can interact with each other through π-π stacking, further stabilizing the supramolecular assembly. nih.govnih.gov

These self-assembly processes can lead to the formation of complex and functional structures, including discrete coordination cages and extended metal-organic frameworks (MOFs). encyclopedia.pubbirmingham.ac.uk The final architecture is a result of the interplay between the geometric preferences of the metal ion, the shape of the ligand, and the various non-covalent forces at play. nih.gov

Catalytic Applications of 5 Tert Butyl 2 Dimethylamino Phenol Derived Complexes

Homogeneous Catalysis Mediated by Metal-Aminophenolate Systems

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers distinct advantages in terms of catalyst activity, selectivity, and mechanistic understanding. Metal complexes incorporating aminophenolate ligands are excellent examples of effective homogeneous catalysts, primarily due to the tunable nature of the ligand framework, which allows for precise control over the metal center's reactivity. The variable oxidation states of transition metals, a key feature of their catalytic ability, are adeptly supported and modulated by the aminophenolate ligand environment.

Metal-aminophenolate complexes have shown considerable promise as catalysts for oxidation reactions, which are fundamental processes in both industrial and biological chemistry. These complexes can mimic the function of certain metalloenzymes, such as catechol oxidase and phenoxazinone synthase, by activating molecular oxygen for the aerobic oxidation of various organic substrates. For instance, copper(II) complexes have been developed as biomimetic catalysts for the oxidation of diphenols and aminophenols.

The catalytic process often involves the formation of a ternary complex between the catalyst, the substrate, and dioxygen. Studies on the oxidation of 3,5-di-tert-butylcatechol (B55391) to the corresponding quinone using a cobalt(II) complex demonstrated a mechanism involving such a ternary intermediate. Similarly, synthetic dicopper(II) complexes have been shown to catalyze the hydroxylation of phenols to catechols, a reaction of significant synthetic utility that mirrors the activity of the enzyme tyrosinase. The efficiency of these catalytic systems is influenced by the ligand's ability to facilitate electron transfer processes and stabilize reactive oxygen species.

One of the most well-documented applications of 5-tert-butyl-2-(dimethylamino)phenol-derived complexes is in the ring-opening polymerization (ROP) of cyclic esters, particularly lactides, to produce biodegradable polymers like polylactide (PLA). Zinc complexes featuring N,N,O-tridentate aminophenolate ligands have been extensively studied as catalysts for this transformation.

These zinc catalysts demonstrate high activity and control over the polymerization process, yielding polymers with predictable molecular weights and, in some cases, specific stereostructures (e.g., heterotactic PLA). The polymerization is typically initiated by an alcohol, such as benzyl (B1604629) alcohol, and proceeds via a coordination-insertion mechanism. The catalytic activity is highly dependent on the specific structure of the aminophenolate ligand, including the nature of substituents on the aromatic ring and the pendant coordinating groups. For example, magnesium and zinc complexes derived from binaphthyl-based iminophenolate ligands have been shown to efficiently initiate the ROP of rac-lactide.

| Catalyst Complex | Monomer | Conversion (%) | Molecular Weight (Mn, GPC) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| L¹ZnEt | L-lactide | 98 | 15,400 | 1.15 |

| L²ZnEt | L-lactide | 85 | 13,200 | 1.21 |

| L³ZnEt | L-lactide | 91 | 14,100 | 1.18 |

| L⁴ZnEt | L-lactide | 99 | 16,000 | 1.13 |

Data in the table is illustrative, based on findings where different pendant groups on the aminophenolate ligand (L¹-L⁴) lead to varied catalytic activities and polymer characteristics.

Mechanistic Elucidation of Catalytic Cycles and Turnover Frequencies

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. For the ROP of lactides catalyzed by zinc-aminophenolate complexes, detailed mechanistic studies have been conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. These studies have revealed a coordination-insertion mechanism. A proposed catalytic cycle begins with the coordination of the lactide monomer to the zinc center. A key interaction stabilizing this coordination is a hydrogen bond between an α-hydrogen of the lactide molecule and the phenoxyl oxygen of the catalyst. Following coordination, the amino group of the ligand can dissociate from the zinc atom, allowing the initiator (e.g., benzyl alcohol) to attack the carbonyl carbon of the coordinated lactide, thus initiating polymerization without displacing the ethyl group on the zinc complex. This finding represents a significant contribution to understanding the mechanism of ROP.

In oxidation catalysis, the mechanism often involves the catalyst cycling through different oxidation states. For the oxidation of phenols, the process can be initiated by the deprotonation of the phenol (B47542) substrate, followed by its binding to the metal center. The activated substrate then reacts with molecular oxygen, which is also coordinated to the metal, leading to the oxidized product and regeneration of the catalyst. The turnover frequency, a measure of catalytic efficiency, is dependent on the rates of these individual steps in the catalytic cycle.

Impact of Ligand Steric and Electronic Properties on Catalytic Performance

The catalytic performance of metal-aminophenolate complexes is profoundly influenced by the steric and electronic properties of the ligand. The bulky tert-butyl group at the 5-position of the phenol ring in the parent ligand provides significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry of the complex, prevent catalyst deactivation pathways such as dimerization, and control the access of substrates to the active site, thereby affecting selectivity. For instance, in the ROP of lactide, ortho-positioned tert-butyl groups on the phenolate (B1203915) rings have been reported to sometimes decrease the reaction rate.

The electronic properties of the ligand, modulated by substituents on the pyridine (B92270) or aniline (B41778) moieties, also play a critical role. Electron-donating groups on the ligand can increase the electron density at the metal center, which can affect its Lewis acidity and redox potential, thereby influencing its catalytic activity. Conversely, electron-withdrawing groups can enhance the Lewis acidity of the metal center. Studies have shown that the electronic properties of substituents can modulate the ligand field strength, which in turn affects the spin state of iron complexes and their subsequent catalytic oxidation ability. A direct correlation has been observed between the electron-releasing ability of a substituent and the magnetic moment of the iron(II) complex, which impacts its catalytic performance.

Ligand Modifications for Tunable Catalytic Activity and Selectivity

A key advantage of aminophenolate ligands is the ease with which their structure can be modified to tune the catalytic properties of the resulting metal complexes. By systematically altering the substituents on the ligand backbone, researchers can fine-tune the steric and electronic environment of the metal center to optimize activity and selectivity for a specific reaction.

In the context of ROP, a series of aminophenolate ligands with various pendant groups attached to the nitrogen atom have been synthesized to investigate their effect on the catalytic activity of zinc complexes. It was found that a thiophenylmethyl pendant group enhanced the catalytic activity for lactide polymerization more than a benzyl group, while 2-fluorobenzyl and 2-methoxybenzyl groups had a detrimental effect. These modifications allow for the creation of a library of catalysts with graded activities.

Similarly, for oxidation reactions, modifications to the ligand can influence not only the reaction rate but also the selectivity of the transformation. For example, in the oxidation of olefins catalyzed by iron complexes, substituting the hydrogen atom at the α-position of the pyridine ring with a methyl, fluorine, or chlorine group enhances the selectivity toward cis-dihydroxylation. This ability to rationally design and synthesize modified ligands is a powerful tool for developing highly efficient and selective catalysts for a wide range of applications.

Theoretical and Computational Studies of 5 Tert Butyl 2 Dimethylamino Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular geometry of 5-tert-butyl-2-(dimethylamino)phenol. Methods such as B3LYP and M06-2X, often paired with extensive basis sets like 6-311++G(d,p), are favored for their accuracy in modeling main-group elements and reaction kinetics. researchgate.net These calculations confirm that the optimized molecular geometry represents a true energy minimum on the potential energy surface.

Studies on similar hindered phenol (B47542) compounds, such as derivatives of 2,4-di-tert-butyl-phenol, have utilized these methods to determine optimized bond lengths and angles. For instance, full optimization of related structures has been successfully carried out using semi-empirical methods like PM6 and DFT, providing a foundational understanding of the geometric arrangements in sterically hindered phenols. nih.gov

Prediction of Vibrational Frequencies and Validation with Experimental Spectra

A crucial application of DFT calculations is the prediction of vibrational frequencies. Theoretical spectra are calculated and then often scaled to correct for anharmonicity and methodological limitations, allowing for a direct comparison with experimental FT-IR and Raman spectra. This validation process is essential for the accurate assignment of vibrational modes.

For analogous compounds, theoretical vibrational frequencies calculated using B3LYP and M06-2X methods have shown excellent correlation with experimental data. This comparative analysis helps in assigning specific molecular motions, such as O-H stretching, C-H in-plane and out-of-plane bending, and phenyl ring deformations, to the observed spectral bands. researchgate.net

Below is an interactive data table showcasing typical vibrational frequency assignments for a substituted phenol, illustrating the correlation between experimental and calculated values.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |

| ν(O-H) | 3450 | 3475 | O-H stretching |

| ν(C-H) aromatic | 3050-3100 | 3060-3110 | Aromatic C-H stretching |

| δ(C-H) in-plane | 1150-1250 | 1160-1260 | Aromatic C-H in-plane bending |

| γ(C-H) out-of-plane | 750-850 | 760-860 | Aromatic C-H out-of-plane bending |

| ν(C-N) | 1340 | 1355 | C-N stretching |

| ν(C-O) | 1260 | 1275 | C-O stretching |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, providing deep insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods excel at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of larger systems over time. researchgate.net These methods allow for the simulation of molecular motion and the identification of stable conformers. mit.edu

MD simulations can reveal how this compound interacts with solvent molecules or other species, highlighting the role of hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atom of the dimethylamino group. Such simulations performed on similar molecules have identified stable, low-energy conformations and have been used to understand how subtle structural changes can impact the molecule's function, for instance, in the context of protein-ligand binding. researchgate.net

Computational Modeling of Reaction Pathways and Transition States for Mechanistic Insights

Computational chemistry provides the tools to map out entire reaction pathways, identifying reactants, products, intermediates, and the high-energy transition states that connect them. By calculating the energy barriers (activation energies) associated with these transition states, chemists can gain a deeper understanding of reaction mechanisms and kinetics.

For phenolic compounds, DFT studies have been employed to investigate reaction mechanisms such as oxidation or electrophilic substitution. researchgate.net For example, in the Kolbe-Schmitt reaction involving di-tert-butylphenols, theoretical calculations at the M06-2X level have been used to determine the Gibbs free energy of reactants and products, as well as the activation energy barriers, to distinguish between thermodynamically and kinetically favored products. researchgate.net This type of analysis could be applied to understand the reactivity of this compound in various chemical transformations.

Calculation of Thermochemical Parameters and Reactivity Descriptors

Beyond structural and electronic properties, computational methods can accurately predict various thermochemical parameters and global reactivity descriptors. These parameters, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity.

Key thermochemical parameters and reactivity descriptors are summarized in the table below.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic power of a molecule. |

Calculations on related molecules demonstrate that these descriptors are invaluable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. pnnl.gov For instance, a lower chemical hardness and higher electrophilicity index would suggest a more reactive species.

Systematic Design and Synthesis of Functional Derivatives of 5 Tert Butyl 2 Dimethylamino Phenol

Strategies for Structural Diversification and Library Synthesis

The synthesis of a diverse library of derivatives from a core scaffold like 5-Tert-butyl-2-(dimethylamino)phenol is crucial for exploring a wide range of chemical space and identifying compounds with desired functionalities. A primary and effective method for the synthesis of the parent compound and its analogs is the Mannich-type aminomethylation reaction. kyushu-u.ac.jp

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but it can be adapted for phenols, which readily undergo electrophilic aromatic substitution. In the context of synthesizing derivatives of this compound, the starting material is m-tert-butylphenol. This is reacted with formaldehyde (B43269) and a secondary amine in a suitable solvent, such as ethanol. kyushu-u.ac.jp

A study on the aminomethylation of m-tert-butylphenol with various secondary amines provides insight into the synthesis of a library of related compounds. The general reaction scheme is as follows:

m-tert-butylphenol + Formaldehyde + Secondary Amine → 2-Aminomethyl-5-tert-butylphenol derivative

The reaction is typically carried out by heating the mixture at 70-80°C for a couple of hours. kyushu-u.ac.jp While the synthesis of the precise title compound, this compound, can be challenging to isolate in high yields directly, the synthesis of its structural isomer, 2-((dimethylamino)methyl)-5-tert-butylphenol, has been reported, albeit in low yield. The formation of complex mixtures can hinder the isolation of the desired product. kyushu-u.ac.jp However, the use of dimethylammonium chloride and a potassium hydroxide (B78521) solution to generate the free dimethylamine (B145610) in situ has been shown to produce the desired compound. kyushu-u.ac.jp

The diversification of the aminophenol scaffold can be achieved by varying the secondary amine used in the Mannich reaction. This approach allows for the introduction of a wide range of substituents at the amino group, thereby modulating the steric and electronic properties of the resulting molecule.

Table 1: Synthesis of 2-Aminomethyl-5-tert-butylphenol Derivatives via Mannich Reaction kyushu-u.ac.jp

| Secondary Amine | Product | Yield (%) |

| Dimethylamine | 2-((Dimethylamino)methyl)-5-tert-butylphenol | Poor |

| Pyrrolidine | 2-(Pyrrolidin-1-ylmethyl)-5-tert-butylphenol | High |

| Piperidine | 2-(Piperidin-1-ylmethyl)-5-tert-butylphenol | High |

| Morpholine | 2-(Morpholinomethyl)-5-tert-butylphenol | Moderate |

| N-Methylpiperazine | 2-((4-Methylpiperazin-1-yl)methyl)-5-tert-butylphenol | High |

| N-Benzylpiperazine | 2-((4-Benzylpiperazin-1-yl)methyl)-5-tert-butylphenol | High |

This data demonstrates the feasibility of creating a library of this compound analogs by employing a variety of secondary amines in the Mannich reaction. Further diversification can be achieved through subsequent reactions targeting the phenolic hydroxyl group or the aromatic ring.

Investigation of Substituent Effects on Chemical Properties and Reactivity

The introduction of different substituents onto the this compound scaffold can significantly alter its chemical properties and reactivity. The electronic nature of the substituents, whether electron-donating or electron-withdrawing, plays a crucial role in modulating the acidity of the phenolic hydroxyl group and the basicity of the amino group. chemcess.com

The acidity of phenols is influenced by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring tend to increase the acidity of the phenol (B47542) by delocalizing the negative charge of the phenoxide ion, thus stabilizing it. chemcess.com Conversely, electron-donating groups decrease the acidity by intensifying the negative charge on the oxygen atom. chemcess.com

In the case of this compound, the tert-butyl group at the 5-position is an electron-donating group through induction and hyperconjugation. This would be expected to decrease the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The dimethylamino group at the 2-position is also a strong electron-donating group through resonance.

The reactivity of the aromatic ring towards electrophilic substitution is also affected by these substituents. Both the hydroxyl and dimethylamino groups are activating and ortho-, para-directing. The bulky tert-butyl group can exert steric hindrance, potentially influencing the regioselectivity of further substitution reactions.

A comparative study of 4-aminophenol (B1666318) isomers highlights the influence of the relative positions of the amino and hydroxyl groups on their acid-base properties. The presence of the amino group generally suppresses the acidity of the phenolic hydroxyl group. mdpi.com

Table 2: Predicted Influence of Substituents on the Properties of this compound Derivatives

| Substituent Position | Type of Substituent | Effect on Phenolic Acidity | Effect on Aromatic Ring Reactivity (Electrophilic Substitution) |

| Aromatic Ring | Electron-withdrawing (e.g., -NO₂) | Increase | Decrease |

| Aromatic Ring | Electron-donating (e.g., -OCH₃) | Decrease | Increase |

| Amino Group (N-alkyl) | Increased alkyl chain length | Minimal direct effect | May introduce steric hindrance |

| Amino Group (N-aryl) | Aryl group | Decrease basicity | May influence conformation and reactivity through electronic effects |

Systematic studies involving the synthesis and characterization of a series of derivatives with varying substituents would be necessary to quantify these effects precisely, for instance, through the determination of pKa values and reaction kinetics.

Development of Advanced Aminophenol-Based Scaffolds for Specialized Chemical Applications

The unique structural features of this compound, combining a bulky lipophilic group, a phenolic hydroxyl, and a tertiary amine, make it an attractive scaffold for the development of molecules with specialized applications. Ortho-aminophenol derivatives are known to be valuable precursors in the synthesis of various heterocyclic compounds and as ligands in catalysis. nih.govrsc.org

One significant application of o-aminophenols is in the synthesis of benzoxazoles, a class of heterocyclic compounds with diverse biological and material properties. The traditional method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. rsc.org By functionalizing the this compound core, a library of novel benzoxazoles can be generated.

Furthermore, aminophenol-based ligands are capable of coordinating with a variety of metal ions to form stable complexes that can act as catalysts in a range of organic transformations. The electronic and steric properties of the aminophenol ligand can be fine-tuned by introducing different substituents, thereby influencing the activity and selectivity of the catalyst. The development of such catalysts is an active area of research.

Recent advancements have also highlighted the potential of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death. nih.gov The systematic design and synthesis of derivatives of this compound could lead to the discovery of new compounds with interesting biological activities.

The development of these advanced scaffolds often involves multi-step synthetic sequences, beginning with the foundational Mannich reaction to install the aminomethyl group, followed by further modifications to build molecular complexity. The goal is to create molecules with specific three-dimensional structures and functionalities tailored for applications in areas such as catalysis, materials science, and medicinal chemistry.

Advanced Research Directions and Future Perspectives for 5 Tert Butyl 2 Dimethylamino Phenol

Development of Environmentally Benign Synthetic Methodologies

Future research will likely focus on developing greener and more sustainable methods for the synthesis of 5-Tert-butyl-2-(dimethylamino)phenol, moving away from traditional processes that may utilize harsh reagents and generate significant waste. nih.gov Key areas of investigation will include the use of safer solvents, the development of catalytic reactions, and the implementation of energy-efficient techniques. nih.govmdpi.com

One promising avenue is the exploration of biocatalysis, employing enzymes to carry out specific transformations under mild conditions. This approach could offer high selectivity and reduce the environmental impact of the synthesis. Additionally, the use of green solvents such as ionic liquids or supercritical fluids could replace volatile and toxic organic solvents, further enhancing the sustainability of the production process. nih.gov Microwave-assisted and ultrasound-assisted organic synthesis are other areas that could lead to faster reaction times and reduced energy consumption. nih.gov

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these new synthetic strategies. nih.govmdpi.com For instance, developing catalytic C-H activation/amination or C-H activation/alkylation reactions on simpler phenol (B47542) precursors would represent a highly atom-economical approach.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, process optimization. |

| Green Solvents | Reduced toxicity and environmental impact, potential for recycling. | Use of ionic liquids, supercritical CO2, or water as reaction media. |

| Energy-Efficient Synthesis | Faster reaction times, lower energy consumption. | Application of microwave and ultrasound irradiation. |

| Atom-Economical Reactions | Maximized incorporation of starting materials into the final product. | Development of catalytic C-H functionalization routes. |

Exploration of Novel Catalytic Systems and Reaction Classes

The structure of this compound, featuring both a Lewis basic nitrogen atom and a phenolic proton, makes it an intriguing candidate for use as a ligand in catalysis or as a catalyst itself. The dimethylamino group can coordinate to a metal center, while the phenolic hydroxyl group can be deprotonated to form a phenoxide, which can also act as a ligand.

Future research could explore the use of metal complexes of this compound in a variety of catalytic transformations. For example, these complexes could be investigated as catalysts for oxidation reactions, mimicking the function of certain metalloenzymes. ekb.egnih.gov The steric bulk of the tert-butyl group could be exploited to control the selectivity of these reactions. nih.gov

Furthermore, the compound itself could act as an organocatalyst. The combination of the basic amino group and the acidic phenol could enable it to catalyze reactions through a push-pull mechanism or by acting as a proton shuttle. Investigations into its efficacy in reactions such as aldol (B89426) condensations, Michael additions, or polymerization reactions could reveal novel catalytic activities. The development of chiral analogues could also open doors to asymmetric catalysis.

Integration of Computational and Experimental Approaches for Rational Molecular Design

The synergy between computational modeling and experimental work will be crucial for the rational design of new molecules based on the this compound scaffold. Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic and steric properties of the molecule and its derivatives. This information can then be used to guide the synthesis of new compounds with tailored properties for specific applications.

For instance, computational studies could be used to:

Predict the coordinating ability of the molecule with different metal ions, aiding in the design of new catalysts.

Model the interaction of the molecule with reactive intermediates, providing insights into potential catalytic mechanisms.

Screen virtual libraries of derivatives to identify candidates with enhanced antioxidant or material properties.

This integrated approach will accelerate the discovery of new applications for this compound and its analogues by reducing the need for extensive trial-and-error experimentation.

Potential Applications in Material Science and Advanced Chemical Technologies

The phenolic structure of this compound suggests its potential as an antioxidant or stabilizer in polymers and other materials. nih.govresearchgate.net The tert-butyl group enhances its stability and solubility in organic matrices. nih.gov Future research could focus on evaluating its effectiveness in preventing oxidative degradation in a variety of materials, including plastics, lubricants, and adhesives. researchgate.netvinatiorganics.com

In the realm of advanced chemical technologies, this compound could serve as a building block for the synthesis of more complex functional molecules. For example, it could be incorporated into the structure of photo-stabilizers, flame retardants, or specialty resins. google.com Its ability to interact with metal ions also suggests potential applications in areas such as metal extraction or the development of sensory materials. The exploration of its use in the formulation of coatings and functional fluids is another promising research direction. vinatiorganics.com

Table 2: Potential Applications and Research Areas

| Application Area | Potential Role of this compound | Key Research Questions |

| Polymer Science | Antioxidant, UV stabilizer. | Efficacy in various polymer matrices, long-term stability. |

| Lubricants & Fuels | Stabilizer, antioxidant. | Performance under high temperatures and pressures. |

| Specialty Chemicals | Intermediate for functional additives. | Synthesis of novel derivatives with enhanced properties. |

| Material Science | Component of functional coatings, resins, and adhesives. | Impact on material properties such as durability and adhesion. |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 5-Tert-butyl-2-(dimethylamino)phenol?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. The tert-butyl group exhibits a singlet (~1.3 ppm for ), while the dimethylamino group resonates as a singlet (~2.8–3.2 ppm). Aromatic protons adjacent to electron-donating groups (e.g., dimethylamino) show downfield shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., m/z 193.28 for CHNO). Fragmentation patterns may reveal loss of tert-butyl (-57 Da) or dimethylamine (-45 Da) .

Q. How can solubility challenges of this compound in aqueous media be addressed?

- Methodological Answer :

- Co-solvent Systems : Use DMSO or ethanol (10–20% v/v) to enhance aqueous solubility. The dimethylamino group improves hydrophilicity, but the tert-butyl group may require surfactants (e.g., Tween-80) for colloidal dispersion .

- pH Adjustment : Protonate the dimethylamino group (pKa ~8–10) under acidic conditions (pH <6) to increase water solubility .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N/Ar) to prevent oxidation. Avoid light exposure due to phenolic degradation risks .

- PPE : Use nitrile gloves and safety goggles. For spills, neutralize with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can contradictory UV-Vis absorption data for this compound be resolved?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., methanol) may induce redshift due to stabilization of excited states. Compare spectra in aprotic (e.g., acetonitrile) vs. protic solvents .

- Tautomerism : Investigate keto-enol tautomerism via pH-dependent studies. The dimethylamino group’s electron-donating nature stabilizes enolic forms, altering λ .

Q. What mechanistic insights explain the antioxidant activity of this compound?

- Methodological Answer :

- Radical Scavenging : Use DPPH/ABTS assays to quantify activity. The phenolic -OH donates hydrogen atoms, while the tert-butyl group stabilizes radicals via steric hindrance .

- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials (~0.5–0.7 V vs. Ag/AgCl), correlating with electron-donating substituents (dimethylamino) enhancing redox activity .

Q. How to optimize regioselectivity in Friedel-Crafts alkylation involving this compound?

- Methodological Answer :

- Catalyst Selection : Lewis acids (e.g., AlCl) favor para-substitution on the phenol ring. Steric hindrance from the tert-butyl group directs electrophiles to the less hindered position .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.